molecular formula C20H16ClNOS B2893122 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-74-7

4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide

Cat. No.: B2893122
CAS No.: 321431-74-7
M. Wt: 353.86
InChI Key: PZGRNSDZOULOIN-UHFFFAOYSA-N
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Description

4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a complex organic compound characterized by its chloro and phenylsulfanyl functional groups

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite. If the compound activates a receptor, it could trigger a cellular response.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more. For example, certain compounds may only be active under acidic conditions, while others may be more stable at lower temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzoic acid with 4-(phenylsulfanyl)methylbenzeneamine under coupling conditions. The reaction is often facilitated by the use of coupling reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The chloro group can be reduced to a hydroxyl group.

  • Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as sodium methoxide or ammonia, often under basic conditions.

Major Products Formed:

  • Oxidation: 4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfoxide or sulfone.

  • Reduction: 4-Hydroxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study protein interactions or as a probe in biochemical assays. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be harnessed to design drugs with therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonamide: Similar in structure but lacks the phenylsulfanyl group.

  • 4-Chloro-N-(phenylphenylamino)methylbenzenesulfonamide: Similar but has a different amine group.

Uniqueness: 4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide stands out due to its unique combination of chloro and phenylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-chloro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNOS/c21-17-10-8-16(9-11-17)20(23)22-18-12-6-15(7-13-18)14-24-19-4-2-1-3-5-19/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGRNSDZOULOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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